molecular formula C46H86O3 B13768414 2,5-Furandione, 3-(dotetracontenyl)dihydro- CAS No. 64051-58-7

2,5-Furandione, 3-(dotetracontenyl)dihydro-

Cat. No.: B13768414
CAS No.: 64051-58-7
M. Wt: 687.2 g/mol
InChI Key: JBCFSRISRPPVPB-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(dotetracontenyl)dihydro- (CAS 64051-58-7) is a chemical compound supplied for specialized research and development purposes . As a derivative of furandione (succinic anhydride) substituted with a long alkenyl chain, this class of compounds is typically characterized by a reactive anhydride ring and a long hydrophobic tail . This structure suggests potential utility in areas such as polymer modification, where the anhydride group can undergo ring-opening reactions to form covalent bonds, or in the synthesis of surfactants and specialty materials . Researchers are exploring its application in concrete chemicals, among other industrial fields . The compound is strictly for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for reference only, and researchers should conduct their own safety and suitability assessments for any specific application.

Properties

CAS No.

64051-58-7

Molecular Formula

C46H86O3

Molecular Weight

687.2 g/mol

IUPAC Name

3-dotetracontylfuran-2,5-dione

InChI

InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3

InChI Key

JBCFSRISRPPVPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,5-Furandione, 3-(dotetracontenyl)dihydro-

General Synthetic Strategy

The preparation of 2,5-Furandione derivatives typically involves the construction of the furan-2,5-dione core followed by the introduction of the alkyl substituent at the 3-position. The alkyl chain length and saturation can be controlled by the choice of starting materials and reaction conditions.

For the specific compound 2,5-Furandione, 3-(dotetracontenyl)dihydro-, the key synthetic challenge is the attachment of the very long dotetracontyl (C24) alkyl chain to the furanone ring, which requires careful control of reaction conditions to maintain the integrity of the sensitive anhydride moiety.

Reported Synthetic Routes

Aldol Condensation and Subsequent Functionalization (Patent US4294767A)

A general method for synthesizing 2,5-dialkyl-4-hydroxy-3(2H)-furanones, which are closely related to 2,5-Furandione derivatives, involves:

  • Aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions (e.g., sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium). For long alkyl chains, an appropriate long-chain aldehyde (e.g., dotetracontanal) would be used.

  • Dehydration of the aldol product to yield an exocyclic alkene intermediate.

  • Ozonolysis of the alkene in a participating solvent to form a hydroperoxy-hemiacetal.

  • Reduction of the hydroperoxy-hemiacetal to the corresponding hemiacetal.

  • Acidic reflux under inert atmosphere to cyclize and recover the 2,5-dialkyl-4-hydroxy-3(2H)-furanone product.

This multistep process allows for precise control over the substitution pattern and yields the desired furanone derivative with high purity.

Example from the patent:

Step Reagents/Conditions Outcome
Aldol condensation 2,5-dimethyl-dihydro-3(2H)-furanone + 2-methylpropanal, KOH (20% aqueous), methanol, 10°C Formation of aldol intermediate
Dehydration Potassium bisulphate, 150°C, 30 mm Hg Formation of exocyclic alkene
Ozonolysis Ozone, participating solvent Hydroperoxy-hemiacetal
Reduction Suitable reducing agent Hemiacetal
Acidic reflux Acidic conditions, inert atmosphere 2,5-dialkyl-4-hydroxy-3(2H)-furanone

This process can be adapted for longer alkyl chains by selecting the appropriate aldehyde.

Direct Functionalization from Long-Chain Precursors

While specific literature on the direct synthesis of 2,5-Furandione, 3-(dotetracontenyl)dihydro- is limited, analogous methods involve:

  • Starting from long-chain alkyl succinic anhydrides or their derivatives.

  • Cyclization and oxidation steps to form the furan-2,5-dione ring system.

  • Use of long-chain alkyl halides or aldehydes in substitution or condensation reactions to introduce the dotetracontyl group.

This approach requires careful optimization to prevent degradation of the anhydride ring and to achieve selective substitution at the 3-position.

Synthesis via Bromomethyl Furan-2,5-dione Intermediates

A related synthetic pathway involves preparing reactive intermediates such as 3-(bromomethyl) furan-2,5-dione , which can then be subjected to nucleophilic substitution with long-chain alkyl nucleophiles to install the dotetracontyl group.

This method, reported for related furan-2,5-dione derivatives, proceeds via:

  • Bromination of methyl-substituted furan-2,5-dione precursors.

  • Nucleophilic substitution with long-chain alkyl nucleophiles (e.g., dotetracontyl lithium or Grignard reagents).

  • Purification and characterization of the substituted product.

This approach offers a modular route to diverse alkyl-substituted furan-2,5-diones but requires handling of reactive intermediates and strict reaction conditions.

Analytical Techniques for Preparation Validation

Spectroscopic Methods

Thermal Analysis

Chromatographic Purity

  • Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may be used to evaluate purity, although the high molecular weight and low volatility of the compound may limit GC applicability.

Summary Table of Preparation Methods

Methodology Starting Materials Key Conditions Advantages Limitations
Aldol condensation with aldehyde 2,5-dialkyl-dihydro-3(2H)-furanone + long-chain aldehyde Basic medium (NaOH/KOH), methanol, low temp; dehydration; ozonolysis; acidic reflux High selectivity; adaptable for various alkyl chains Multi-step; requires careful control of oxidation
Direct substitution on bromomethyl furan-2,5-dione 3-(bromomethyl) furan-2,5-dione + long-chain alkyl nucleophile Nucleophilic substitution under inert atmosphere Modular; allows diverse substitutions Handling reactive intermediates; potential side reactions
Cyclization from long-chain succinic anhydrides Long-chain alkyl succinic anhydride derivatives Cyclization and oxidation under acidic or thermal conditions Simpler starting materials Less documented; may have lower selectivity

Chemical Reactions Analysis

2,5-Furandione, 3-(dotetracontenyl)dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Furandione, 3-(dotetracontenyl)dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-(dotetracontenyl)dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the long alkyl chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Table 1: Comparison of Alkyl-Substituted Succinic Anhydrides

Compound Name Molecular Formula Chain Length CAS RN Molecular Weight (Da) Key Applications References
3-(2-Decenyl)dihydro-2,5-furandione C₁₄H₂₂O₃ C₁₀ (decenyl) 62568-81-4 238.33 Surfactants, lubricants
3-(Dodecenyl)dihydro-2,5-furandione C₁₆H₂₆O₃ C₁₂ (dodecenyl) 19532-92-4 266.38 Epoxy hardeners
3-(Hexadecenyl)dihydro-2,5-furandione C₂₀H₃₄O₃ C₁₆ (hexadecenyl) 32072-96-1 322.49 Polymer modification
3-(Octadecenyl)dihydro-2,5-furandione C₂₂H₃₈O₃ C₁₈ (octadecenyl) 28777-98-2 350.54 Coatings, adhesives

Key Observations :

  • Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C₁₆, C₁₈) increase hydrophobicity, making these derivatives suitable for water-resistant coatings . Shorter chains (C₁₀) enhance solubility in polar solvents, favoring surfactant applications .
  • Reactivity : DDSA (C₁₂) balances reactivity and solubility, making it ideal for epoxy systems requiring moderate curing rates .

Stereochemical and Structural Variants

Table 2: Impact of Double Bond Geometry

Compound Name Double Bond Position/Geometry CAS RN Reactivity Profile References
(2Z)-3-(2-Dodecen-1-yl)dihydro-2,5-furandione Z-configuration at C2 1174401-73-0 Higher steric hindrance; slower curing
(1E)-3-(1-Dodecen-1-yl)dihydro-2,5-furandione E-configuration at C1 19532-92-4 Enhanced electrophilicity; faster curing

Key Observations :

  • Z-Isomers : The Z-configuration introduces steric bulk near the anhydride ring, slowing reactions with nucleophiles .
  • E-Isomers : The trans geometry reduces steric hindrance, accelerating curing in epoxy systems .

Comparison with Cyclic Anhydrides

Table 3: Cyclic vs. Linear Alkyl-Substituted Anhydrides

Compound Name Structure Molecular Formula CAS RN Applications References
3-(Dodecenyl)dihydro-2,5-furandione Linear alkyl chain C₁₆H₂₆O₃ 19532-92-4 Epoxy resins, adhesives
Methyl tetrahydrophthalic anhydride (MTHPA) Cyclic structure C₉H₁₀O₃ 19438-64-3 High-temperature electronics
Nadic methyl anhydride Bicyclic structure C₁₀H₁₂O₃ 25134-21-8 Aerospace composites

Key Observations :

  • Linear vs. Cyclic Anhydrides : Linear alkyl chains (DDSA) improve flexibility in cured polymers, while cyclic derivatives (MTHPA) offer superior thermal stability (>150°C) .
  • Synthesis : DDSA is synthesized via alkylation of maleic anhydride, whereas MTHPA involves Diels-Alder reactions .

Research Findings and Industrial Relevance

Epoxy Systems : DDSA-based hardeners achieve glass transition temperatures (Tg) of 120–140°C, outperforming decenyl derivatives (Tg: 90–110°C) but lagging behind MTHPA (Tg: >160°C) .

Environmental Impact : Long-chain derivatives (C₁₆–C₁₈) exhibit lower biodegradability, raising concerns in ecological assessments .

Biological Activity

2,5-Furandione, 3-(dotetracontenyl)dihydro- is a compound of significant interest due to its potential biological activities and interactions with biomolecules. This article explores its biological properties, including toxicity, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H38O3
  • Molecular Weight : 350.54 g/mol
  • IUPAC Name : 2,5-Furandione, 3-(dotetracontenyl)dihydro-
  • CAS Number : Not specifically listed but related compounds can be referenced.

Biological Activity Overview

The biological activity of 2,5-Furandione derivatives has been investigated in various studies, focusing on their effects on human health and potential therapeutic applications.

Toxicity Studies

  • Acute Toxicity : Inhalation studies have shown that exposure to vapors can cause respiratory distress and irritation in laboratory animals. Symptoms included wheezing and coughing, with significant recovery observed after cessation of exposure .
  • Repeated Dose Toxicity : Long-term exposure studies indicated that while kidney effects were noted at high doses (≥100 mg/kg bw/day), no serious damage was reported from repeated oral exposure in lower doses .

Skin Sensitization

In a study involving patch tests on workers exposed to the compound, only a small percentage showed positive results for skin sensitization. The effective concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was determined to be 0.16% .

Pharmacological Effects

Research indicates that 2,5-Furandione derivatives may exhibit various pharmacological properties:

  • Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation markers in animal models.
  • Antioxidant Properties : Studies suggest that these compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress .

Case Studies

  • Occupational Exposure : A case study involving workers exposed to vapors reported symptoms such as burning eyes and respiratory issues. This highlights the importance of protective measures in occupational settings .
  • Skin Sensitization in Factory Workers : In a cohort study of ceramic factory workers exposed to acid anhydrides including 2,5-Furandione, respiratory issues and dermatitis were reported, emphasizing the need for monitoring health effects in industrial environments .

Data Summary Table

ParameterObservation
Molecular Formula C22H38O3
Molecular Weight 350.54 g/mol
Acute Toxicity Symptoms Respiratory distress, wheezing
Skin Sensitization EC3 0.16%
Toxicity Level (Oral) No serious damage at lower doses
Pharmacological Effects Anti-inflammatory, antioxidant

Q & A

Q. What challenges arise in spectroscopic characterization of long-chain derivatives?

  • Solutions : Use deuterated solvents (e.g., CDCl3_3) to reduce signal overlap. For 1^1H NMR, employ cryoprobes or higher magnetic fields to enhance resolution of alkyl proton signals .

Notes

  • Contradictions : Solubility data may vary between sources due to differences in purity or measurement conditions .
  • Advanced Tools : Computational modeling (e.g., Gaussian, Schrödinger Suite) and high-resolution spectroscopy are critical for resolving structural ambiguities .
  • Safety : Always cross-reference SDS for updated handling protocols, as alkyl-substituted anhydrides may pose unique hazards .

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